molecular formula C20H30N2O B11380696 (4-Methylphenyl){2-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}methanone

(4-Methylphenyl){2-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}methanone

Cat. No.: B11380696
M. Wt: 314.5 g/mol
InChI Key: MALGFTRNKLZGHH-UHFFFAOYSA-N
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Description

1-(4-METHYLBENZOYL)-2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHYLBENZOYL)-2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzoyl chloride and 2-(piperidin-1-yl)ethylamine.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used.

    Catalysts and Reagents: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 1-(4-METHYLBENZOYL)-2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHYLBENZOYL)-2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-METHYLBENZOYL)-2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(4-METHYLBENZOYL)-2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or ion channels that the compound binds to or modulates.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression pathways that are affected by the compound.

Comparison with Similar Compounds

Similar Compounds

    1-(4-METHYLBENZOYL)-2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE: Unique due to its specific structure and functional groups.

    Other Piperidine Derivatives: Compounds like piperidine, 4-methylpiperidine, and benzoylpiperidine share structural similarities but differ in their pharmacological activities and applications.

Highlighting Uniqueness

1-(4-METHYLBENZOYL)-2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE is unique due to its combination of a benzoyl group and a piperidine ring, which imparts specific chemical and biological properties that distinguish it from other piperidine derivatives.

Properties

Molecular Formula

C20H30N2O

Molecular Weight

314.5 g/mol

IUPAC Name

(4-methylphenyl)-[2-(2-piperidin-1-ylethyl)piperidin-1-yl]methanone

InChI

InChI=1S/C20H30N2O/c1-17-8-10-18(11-9-17)20(23)22-15-6-3-7-19(22)12-16-21-13-4-2-5-14-21/h8-11,19H,2-7,12-16H2,1H3

InChI Key

MALGFTRNKLZGHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCCCC2CCN3CCCCC3

Origin of Product

United States

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